1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone 1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16469563
InChI: InChI=1S/C23H15ClN2O3S/c24-16-7-8-18-17(11-16)22(14-4-2-1-3-5-14)26-23(25-18)30-12-19(27)15-6-9-20-21(10-15)29-13-28-20/h1-11H,12-13H2
SMILES:
Molecular Formula: C23H15ClN2O3S
Molecular Weight: 434.9 g/mol

1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone

CAS No.:

Cat. No.: VC16469563

Molecular Formula: C23H15ClN2O3S

Molecular Weight: 434.9 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone -

Specification

Molecular Formula C23H15ClN2O3S
Molecular Weight 434.9 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylethanone
Standard InChI InChI=1S/C23H15ClN2O3S/c24-16-7-8-18-17(11-16)22(14-4-2-1-3-5-14)26-23(25-18)30-12-19(27)15-6-9-20-21(10-15)29-13-28-20/h1-11H,12-13H2
Standard InChI Key JSSRHAKOUBFPGL-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Introduction

Chemical Formula and Molecular Weight

  • Molecular Formula: The molecular formula for this compound is not explicitly provided in the search results, but it can be inferred from its components. The quinazoline part (6-chloro-4-phenylquinazolin-2-yl) and the benzodioxole part (1,3-benzodioxol-5-yl) are linked through a sulfanyl group to an ethanone backbone.

  • Molecular Weight: This would depend on the exact molecular formula, which is not directly available.

Related Compounds

  • Quinazolines: These are known for their biological activities, including antibacterial, antifungal, and anticonvulsant properties .

  • Benzodioxoles: Often found in compounds with psychoactive properties or used as precursors in organic synthesis.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions. For quinazoline derivatives, common methods include condensation reactions between appropriate amines and carboxylic acids or their derivatives . The introduction of the sulfanyl group would require additional steps, possibly involving thiolation reactions.

Potential Applications

Given the components of this compound, potential applications could include:

  • Pharmaceuticals: Quinazoline derivatives have shown promise in various therapeutic areas.

  • Biological Studies: The benzodioxole moiety might contribute to interactions with biological targets.

Data Table: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanoneNot specifiedNot specifiedPharmaceutical, biological studies
2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)C21H14N2O3Not specifiedBiological and pharmaceutical activities
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-oneC17H17NO3283.32 g/molPotential psychoactive properties

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